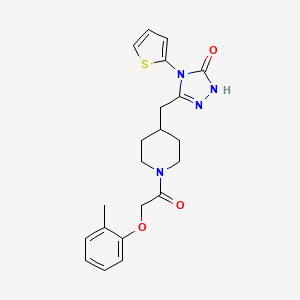
4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034474-85-4) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the triazole class, which is known for various pharmacological properties including antifungal, antibacterial, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4O3S, with a molecular weight of 412.51 g/mol. The structural features include a thiophene ring, a triazole moiety, and a piperidine derivative, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O3S |
| Molecular Weight | 412.51 g/mol |
| CAS Number | 2034474-85-4 |
| Purity | ≥95% |
Antimicrobial Activity
Research into the biological activity of triazole derivatives has shown promising results in antimicrobial applications. Compounds similar to this compound have been evaluated for their efficacy against various pathogenic microorganisms.
A study on pyrazole derivatives indicated that modifications in their structure could enhance their antibacterial properties. For instance, triazole derivatives have been reported to exhibit significant activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit cell wall synthesis or disrupt membrane integrity .
Anticancer Potential
The triazole scaffold is also associated with anticancer properties. Research has indicated that certain triazole derivatives can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have shown effectiveness against multiple cancer cell lines by targeting specific signaling pathways involved in tumor growth .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated the cytotoxic effects of triazole derivatives on cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis and inhibit cell migration .
- Structure-Activity Relationship (SAR) : Understanding the SAR of triazole derivatives has been crucial in optimizing their biological activity. Modifications at specific positions on the triazole ring or the attached piperidine can significantly affect potency and selectivity towards different biological targets .
- Synergistic Effects : There is emerging evidence suggesting that combining triazole derivatives with other therapeutic agents can enhance their efficacy. For instance, co-administration with established antibiotics has shown synergistic effects against resistant bacterial strains .
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The compound's structural features may enhance its ability to inhibit fungal growth, potentially making it useful in treating fungal infections.
Antibacterial Properties
Preliminary studies suggest that derivatives of triazole compounds can exhibit significant antibacterial activity. This compound's unique structure may contribute to its effectiveness against various bacterial strains.
Anticancer Potential
Triazoles have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in some studies, indicating its potential as an anticancer agent.
Drug Development
The unique structural characteristics of 4-(thiophen-2-yl)-3-((1-(2-(o-tolyloxy)acetyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one make it an interesting candidate for drug development. Its potential to act on multiple biological targets can be advantageous in creating multi-target drugs.
Synthetic Intermediates
This compound can serve as a synthetic intermediate in the development of other biologically active molecules. Its ability to undergo further chemical transformations allows researchers to explore new derivatives with enhanced properties.
Study on Anticancer Activity
A study published in a peer-reviewed journal demonstrated that triazole derivatives showed promising results in inhibiting the proliferation of cancer cell lines. The specific compound was tested against breast cancer cells and exhibited significant cytotoxicity compared to standard treatments, suggesting its potential as an adjunct therapy in cancer treatment.
Research on Antifungal Efficacy
In vitro studies have shown that the compound effectively inhibits the growth of several pathogenic fungi. These findings support its potential application in treating fungal infections that are resistant to conventional antifungal agents.
特性
IUPAC Name |
3-[[1-[2-(2-methylphenoxy)acetyl]piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-5-2-3-6-17(15)28-14-19(26)24-10-8-16(9-11-24)13-18-22-23-21(27)25(18)20-7-4-12-29-20/h2-7,12,16H,8-11,13-14H2,1H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDWBWSADLQZPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













